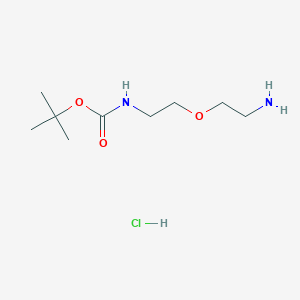

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3.ClH/c1-9(2,3)14-8(12)11-5-7-13-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTQXEPVLBQXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165391-09-3 | |

| Record name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a bifunctional linker molecule of significant interest in the fields of medicinal chemistry, drug development, and bioconjugation. Its structure, featuring a Boc-protected amine and a terminal primary amine hydrochloride salt, allows for sequential and controlled conjugation to various molecules, making it a valuable tool in the synthesis of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical synthesis.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 165391-09-3 | [3] |

| Molecular Formula | C₉H₂₁ClN₂O₃ | [1][3] |

| Molecular Weight | 240.73 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| InChI Key | CKTQXEPVLBQXPG-UHFFFAOYSA-N | [3] |

| Synonyms | tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride | [3] |

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The following table summarizes its hazard classifications.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

GHS Pictogram: GHS07 (Harmful)[3] Signal Word: Warning[3]

Spectroscopic Data

Note: The following are predicted values and should be used for reference only.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.70 | t | -O-CH₂-CH₂-NH₃⁺ |

| ~3.60 | t | -NH-CH₂-CH₂-O- |

| ~3.30 | t | -NH-CH₂-CH₂-O- |

| ~3.10 | t | -O-CH₂-CH₂-NH₃⁺ |

| 1.45 | s | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~70.0 | -O-CH₂- |

| ~69.0 | -O-CH₂- |

| ~41.0 | -NH-CH₂- |

| ~40.0 | -CH₂-NH₃⁺ |

| ~28.5 | -C(CH₃)₃ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

This protocol describes a general method for the Boc protection of a diamine followed by the formation of the hydrochloride salt.

Materials:

-

2-(2-Aminoethoxy)ethanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Boc Protection:

-

Dissolve 2-(2-aminoethoxy)ethanamine (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-2-(2-amino-ethoxy)-ethylamine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified N-Boc-2-(2-amino-ethoxy)-ethylamine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Application in Bioconjugation: A General Workflow

This compound serves as a linker in bioconjugation. The Boc group provides a stable protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a molecule of interest. The terminal primary amine (as the hydrochloride salt) can be used for conjugation to another molecule.

Workflow:

-

Deprotection of the Boc Group:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected diamine dihydrochloride.

-

-

Conjugation to a Carboxylic Acid-Containing Molecule (e.g., a drug):

-

Activate the carboxylic acid group of the molecule to be conjugated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to form an active ester.

-

React the activated ester with the free primary amine of the deprotected linker in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a slightly basic pH).

-

-

Conjugation to a Second Molecule (e.g., a protein or another linker):

-

The remaining primary amine of the linker-drug conjugate can then be reacted with a second molecule. For instance, it can be coupled to an activated carboxylic acid on a protein or another linker molecule using similar EDC/NHS chemistry.

-

Visualizations

The following diagrams illustrate key logical and experimental workflows involving this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for bioconjugation using the linker.

References

N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride: A Technical Overview for Researchers

Introduction

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a bifunctional linker molecule of significant interest in medicinal chemistry, pharmaceutical development, and bioconjugation.[1][2] Its structure incorporates a primary amine, an ether linkage, and a carbamate-protected amine (Boc group), providing a versatile scaffold for chemical synthesis and modification. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the free primary amine, with the second amine being readily deprotected under acidic conditions. This guide provides an in-depth look at its chemical structure, properties, and common experimental applications.

Chemical Structure and Formula

This compound is the hydrochloride salt of tert-butyl (2-(2-aminoethoxy)ethyl)carbamate. The Boc group provides stability and facilitates its use in organic synthesis by preventing unwanted side reactions at one of the amino groups.[1]

-

Chemical Formula: C₉H₂₁ClN₂O₃[3]

-

IUPAC Name: tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride[3]

-

CAS Number: 165391-09-3[3]

-

SMILES: CC(C)(C)OC(=O)NCCOCCN.Cl[3]

Chemical Structure:

(Chemical structure of this compound)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its corresponding free base. This data is essential for experimental design, including reaction setup and purification.

| Property | Value (for Hydrochloride Salt) | Value (for Free Base) | Reference |

| Molecular Weight | 240.73 g/mol | 204.27 g/mol | [3][4] |

| Exact Mass | 240.1240702 Da | 204.147393 Da | [3][4] |

| Appearance | Solid | Colorless to yellow liquid/oil | [5][6] |

| Topological Polar Surface Area | 73.6 Ų | 73.6 Ų | [3][4] |

| Hydrogen Bond Donor Count | 3 | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [4] |

| Rotatable Bond Count | 7 | 7 | [4] |

Applications in Research and Development

This compound is a valuable building block in several areas of drug discovery and chemical biology.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure is particularly useful for creating more complex molecules, including those targeting neurological disorders.[2]

-

Linker for Bioconjugation: The molecule is widely used as a linker to attach biomolecules, such as peptides or drugs, to other molecules or surfaces.[2][7] The ether chain provides flexibility and improves solubility, which is advantageous in developing drug delivery systems and diagnostic tools.[1][2]

-

Peptide Synthesis: In peptide synthesis, it can be used to introduce a flexible, hydrophilic spacer.[7]

-

PROTACs and Molecular Glues: The bifunctional nature of this molecule makes it a suitable component for constructing Proteolysis Targeting Chimeras (PROTACs), where it can act as the linker connecting a target-binding ligand and an E3 ligase-binding ligand.

Experimental Protocols

A fundamental reaction involving N-Boc-2-(2-amino-ethoxy)-ethylamine is the removal of the Boc protecting group to expose the second primary amine. This deprotection is typically achieved under acidic conditions.

Protocol: Boc Group Deprotection

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from this compound to yield 2-(2-aminoethoxy)ethan-1-amine dihydrochloride.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon supply for inert atmosphere

Procedure:

-

Dissolve this compound in a minimal amount of anhydrous dichloromethane in a round bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the 4M HCl in 1,4-dioxane solution dropwise to the stirred reaction mixture. A typical excess of 10-20 equivalents of HCl is used.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add diethyl ether to the residue to precipitate the product, 2-(2-aminoethoxy)ethan-1-amine dihydrochloride, as a solid.

-

Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualization of a Key Experimental Workflow

The following diagram illustrates the deprotection workflow described in the protocol above, a critical step in utilizing this molecule for further synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride | C9H21ClN2O3 | CID 23215352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. N-Boc-2-(2-amino-ethoxy)-ethylamine | CymitQuimica [cymitquimica.com]

- 6. N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine | 127828-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. ≥95.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to CAS Number 165391-09-3: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and primary application of the chemical compound identified by CAS number 165391-09-3, chemically known as tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride. This bifunctional molecule is a critical building block, serving as a linker in the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs). This document consolidates key data, outlines a general synthetic approach, and elucidates its role in the mechanism of action of PROTACs, offering valuable insights for researchers in drug discovery and development.

Introduction

CAS number 165391-09-3 identifies tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride, a molecule of significant interest in medicinal chemistry and chemical biology. Its structure, featuring a Boc-protected amine and a terminal primary amine connected by a flexible ethylene glycol linker, makes it an ideal component for the construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease. This guide will delve into the essential physicochemical characteristics of this compound and its functional role in the broader context of targeted protein degradation.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 165391-09-3 | [1] |

| IUPAC Name | tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | [1] |

| Molecular Formula | C₉H₂₁ClN₂O₃ | [1][2] |

| Molecular Weight | 240.73 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | |

| Storage Conditions | Store at 4°C, sealed and away from moisture. | [3] |

Synthesis

General Synthetic Approach

A plausible synthetic route involves the following steps:

-

Mono-Boc Protection: 2-(2-aminoethoxy)ethanamine is reacted with di-tert-butyl dicarbonate (Boc₂O) under controlled stoichiometric conditions to favor the formation of the mono-protected product. The use of a suitable solvent and base is critical to modulate the reactivity and prevent di-protection.

-

Purification: The resulting tert-butyl [2-(2-aminoethoxy)ethyl]carbamate is purified from the reaction mixture, typically using column chromatography.

-

Salt Formation: The purified free base is then dissolved in an appropriate solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the desired hydrochloride salt. The salt is then collected by filtration and dried.

Experimental Workflow Diagram

Caption: General synthetic workflow for the preparation of CAS 165391-09-3.

Role in PROTAC Technology

The primary and most significant application of tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride is as a linker component in the synthesis of PROTACs.[4][5]

PROTAC Mechanism of Action

PROTACs are innovative therapeutic agents that function by inducing the degradation of specific target proteins. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The mechanism of action involves the PROTAC molecule forming a ternary complex with the POI and an E3 ligase. This proximity, facilitated by the linker, leads to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

Signaling Pathway Diagram

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Utility of CAS 165391-09-3 as a Linker

The structure of tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride is well-suited for its role as a PROTAC linker precursor. The terminal primary amine allows for covalent attachment to either the POI ligand or the E3 ligase ligand. The Boc-protected amine provides an orthogonal protecting group that can be removed under acidic conditions to reveal a second reactive site for conjugation. The ethylene glycol chain offers flexibility and can influence the solubility and cell permeability of the final PROTAC molecule.

Conclusion

tert-butyl [2-(2-aminoethoxy)ethyl]carbamate hydrochloride (CAS 165391-09-3) is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its bifunctional nature, coupled with a flexible linker, provides a versatile platform for constructing these powerful protein-degrading molecules. A thorough understanding of its physical and chemical properties, as well as its role in the PROTAC mechanism, is essential for its effective application in the development of novel therapeutics. This guide serves as a foundational resource for scientists and professionals in the field of drug discovery, facilitating further innovation in targeted protein degradation.

References

- 1. tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride | C9H21ClN2O3 | CID 23215352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride | 165391-09-3 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Spectroscopic and Analytical Characterization of Tert-butyl 2-(2-aminoethoxy)ethylcarbamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, often utilized as a linker in the synthesis of more complex molecules. Accurate and thorough characterization is paramount for ensuring its identity, purity, and suitability for downstream applications.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride[1]

-

Molecular Formula: C₉H₂₁ClN₂O₃[1]

Spectroscopic Data

While a publicly available Certificate of Analysis with complete spectral data for this specific hydrochloride salt is not readily accessible, the following tables summarize the expected and experimentally observed data for the free base and closely related analogs. These values provide a strong foundation for the identification and characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | br s | 3H | -NH₃⁺ |

| ~5.1 | br s | 1H | -NH-C(=O)O- |

| ~3.7 | t | 2H | -O-CH₂-CH₂-NH₃⁺ |

| ~3.5 | t | 2H | -NH-CH₂-CH₂-O- |

| ~3.3 | q | 2H | -NH-CH₂-CH₂-O- |

| ~3.1 | t | 2H | -O-CH₂-CH₂-NH₃⁺ |

| 1.44 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The presence of the hydrochloride salt is expected to shift the signals of nearby protons, particularly those of the amino and adjacent methylene groups, downfield due to the electron-withdrawing effect of the ammonium cation.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | -C(=O)O- |

| ~79.0 | -C(CH₃)₃ |

| ~69.0 | -NH-CH₂-CH₂-O- |

| ~66.0 | -O-CH₂-CH₂-NH₃⁺ |

| ~41.0 | -NH-CH₂-CH₂-O- |

| ~39.0 | -O-CH₂-CH₂-NH₃⁺ |

| ~28.0 | -C(CH₃)₃ |

Note: Chemical shifts are predicted based on known values for similar Boc-protected amino alcohols and the expected influence of protonation.

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (expected) |

| [M+H]⁺ | 205.1547 | 205.15 |

| [M+Na]⁺ | 227.1366 | 227.14 |

Note: M refers to the free base, tert-butyl 2-(2-aminoethoxy)ethylcarbamate. The hydrochloride salt will typically dissociate in the ion source, and the spectrum will show the protonated molecule of the free base.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (carbamate and ammonium) |

| 2980-2930 | C-H stretch (aliphatic) |

| 1700-1680 | C=O stretch (carbamate) |

| 1530-1510 | N-H bend (carbamate) |

| 1250 and 1170 | C-O stretch (carbamate and ether) |

Note: The broadness and position of the N-H stretching bands can be indicative of hydrogen bonding and the salt form.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize tert-butyl 2-(2-aminoethoxy)ethylcarbamate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as labile protons (-NH and -NH₃⁺) may exchange with deuterium in D₂O.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire data in positive ion mode.

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual pathway for its use as a linker.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Conceptual pathway for the use as a bifunctional linker in synthesis.

References

Solubility Profile of N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a bifunctional molecule commonly utilized as a linker in the synthesis of various compounds in pharmaceutical and medicinal chemistry. Its structure incorporates a Boc-protected amine, a free amine hydrochloride salt, and an ether linkage, affording it unique chemical properties. A thorough understanding of its solubility in common laboratory solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Water | H₂O | High | Highly Soluble | The hydrochloride salt form significantly increases aqueous solubility. |

| Methanol | CH₃OH | High | Soluble | Polar protic nature is expected to dissolve the salt. |

| Ethanol | C₂H₅OH | High | Soluble | Similar to methanol, its polarity should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | A highly polar aprotic solvent capable of dissolving many salts. |

| Dimethylformamide (DMF) | (CH₃)₂NCH | High | Soluble | Another polar aprotic solvent suitable for dissolving polar compounds. |

| Isopropanol | C₃H₇OH | Medium | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in lower solubility. |

| Acetonitrile | CH₃CN | Medium | Sparingly Soluble | Its moderate polarity may limit the dissolution of the ionic salt. |

| Tetrahydrofuran (THF) | C₄H₈O | Low | Sparingly Soluble to Insoluble | The lower polarity is less likely to effectively solvate the ionic compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Low | Insoluble | The non-polar nature is not conducive to dissolving hydrochloride salts. |

| Chloroform | CHCl₃ | Low | Insoluble | Similar to DCM, its low polarity is unlikely to dissolve the compound. |

| Diethyl Ether | (C₂H₅)₂O | Low | Insoluble | A non-polar solvent generally incompatible with ionic salts. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid compound in various solvents.[3][4][5]

Objective: To determine the saturation solubility of this compound in a selection of laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)[6]

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each test solvent to the corresponding vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Core Characteristics of Boc-Protected Diamine Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and chemical biology, bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are at the forefront of therapeutic innovation. Central to the design and synthesis of these sophisticated constructs are linker molecules, which bridge the targeting moiety and the effector component. Among the vast array of available linkers, mono-Boc-protected diamines have emerged as indispensable building blocks. Their utility stems from the orthogonal nature of the tert-butyloxycarbonyl (Boc) protecting group, which allows for selective and sequential chemical modifications.

This technical guide provides a comprehensive overview of the key characteristics of Boc-protected diamine linkers, including their synthesis, physicochemical properties, and applications. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex molecular architectures for therapeutic and research purposes.

Core Principles of Boc Protection in Diamine Linkers

The primary function of the Boc group is to temporarily mask one of the amine functionalities in a diamine linker. This protection strategy is crucial for achieving regioselectivity in subsequent reactions, ensuring that chemical modifications occur at the desired amine terminus. The Boc group is favored for several key reasons:

-

Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1]

-

Acid Lability: The Boc group can be readily and cleanly cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[1] This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in the molecule.[1][2][3]

-

Improved Handling: The introduction of the bulky and lipophilic Boc group can improve the solubility of the linker in organic solvents and often results in crystalline solids that are easier to handle and purify.

Data Presentation: Synthesis of Mono-Boc-Protected Diamine Linkers

The selective mono-Boc protection of symmetrical diamines can be challenging due to the potential for di-protection. Several methods have been developed to optimize the yield of the desired mono-protected product. A widely used and effective strategy involves the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amine group towards the Boc-anhydride.[4][5]

Below is a summary of reported yields for the mono-Boc protection of various diamine linkers using different methodologies.

| Diamine | Method | Yield (%) | Reference |

| Ethylenediamine | HCl gas in MeOH | 87 | [5][6] |

| 1,3-Propanediamine | HCl gas in MeOH | 75 | [5][6] |

| 1,4-Diaminobutane | HCl gas in MeOH | 65 | [5] |

| 1,4-Diaminobutane | Direct reaction with excess diamine | 86 | [7] |

| 1,5-Diaminopentane | HCl gas in MeOH | 74 | [5] |

| 1,6-Diaminohexane | HCl gas in MeOH | 74 | [5] |

| trans-1,2-Cyclohexanediamine | Me3SiCl in MeOH | 66 | [8] |

| trans-1,4-Cyclohexanediamine | Direct reaction | 86 | [9] |

| p-Phenylenediamine | Direct reaction | 89.1 (Trial 1), 81.5 (Trial 2) | [7][10] |

| Piperazine | Flow chemistry | 45 | [11] |

Physicochemical Properties

Stability

Boc-protected diamine linkers are generally stable under neutral and basic conditions. The primary degradation pathway is acid-catalyzed hydrolysis.[12] The rate of cleavage is dependent on the strength of the acid and the reaction conditions. While specific quantitative stability data such as half-lives at various pH values are not extensively reported in the literature, forced degradation studies are typically performed during drug development to identify potential degradation products and establish stability-indicating analytical methods.[13][14][15] Such studies involve exposing the compound to stress conditions including heat, humidity, light, and a range of pH values.

Linker Characteristics and Their Impact on Bifunctional Molecules

The nature of the diamine linker itself plays a critical role in the efficacy of bifunctional molecules like PROTACs and ADCs.[][17][18][19][][21]

-

Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex in PROTACs (Target Protein - PROTAC - E3 Ligase).[][17][] In ADCs, linker length can influence pharmacokinetics, solubility, and the "bystander effect."[18][19][][21] Flexible linkers, such as those based on polyethylene glycol (PEG), can enhance solubility and provide the necessary conformational freedom for optimal protein-protein interactions.[23][24]

-

Rigidity: Rigid linkers, which may incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.[23][24]

Experimental Protocols

Protocol 1: General "One-Pot" Mono-Boc Protection of Diamines via In Situ HCl Generation[4][8][25]

This method is highly effective for a range of diamines and avoids the use of corrosive HCl gas.

Materials:

-

Diamine (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

Water

-

2 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the diamine in anhydrous methanol and cool the solution to 0 °C.

-

Slowly add chlorotrimethylsilane dropwise. A white precipitate of the diamine monohydrochloride may form.

-

Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

-

Add a small amount of water, followed by a solution of di-tert-butyl dicarbonate in methanol.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add water and wash with diethyl ether to remove any di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with 2 M NaOH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and efficient method for Boc group removal.

Materials:

-

Boc-protected diamine linker

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected diamine linker in dichloromethane.

-

Add an equal volume of trifluoroacetic acid and stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

-

Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected diamine.

Protocol 3: Boc Deprotection using HCl in Dioxane

This method is an alternative to TFA and is often used when the product is desired as a hydrochloride salt.

Materials:

-

Boc-protected diamine linker

-

4 M HCl in 1,4-dioxane

-

Diethyl ether (for precipitation, optional)

Procedure:

-

Dissolve the Boc-protected diamine linker in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

-

Add the 4 M HCl in dioxane solution and stir at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure to yield the diamine hydrochloride salt.

-

Alternatively, the product may precipitate from the reaction mixture and can be collected by filtration and washed with diethyl ether.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

Caption: A generalized experimental workflow for ADC synthesis.

Logical Relationship: Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Conclusion

Boc-protected diamine linkers are fundamental tools in the construction of complex, high-value molecules for therapeutic and research applications. Their well-defined reactivity, stability, and the vast body of knowledge surrounding their synthesis and deprotection make them a reliable choice for medicinal chemists and drug developers. A thorough understanding of the principles of Boc protection, coupled with access to robust experimental protocols, is essential for the successful implementation of these linkers in the synthesis of next-generation therapeutics. The strategic selection of the diamine core, considering factors such as length, rigidity, and polarity, is equally critical to achieving the desired biological activity and pharmacokinetic profile of the final bifunctional molecule.

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bioorg.org [bioorg.org]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Essential Role of Linkers in PROTACs [axispharm.com]

- 18. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 21. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. chempep.com [chempep.com]

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride molecular weight and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride, a key building block in pharmaceutical and bioconjugation applications. This document outlines its physicochemical properties, purity specifications, and detailed methodologies for its analysis.

Core Compound Specifications

N-Boc-2-(2-amino-ethoxy)-ethylamine is a versatile bifunctional linker. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it an ideal intermediate for the synthesis of complex molecules. It is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt is typically a solid, while the free base is an oil or liquid.

Table 1: Physicochemical Properties

| Property | This compound | N-Boc-2-(2-amino-ethoxy)-ethylamine (Free Base) |

| Molecular Formula | C₉H₂₁ClN₂O₃ | C₉H₂₀N₂O₃ |

| Molecular Weight | 240.73 g/mol | 204.27 g/mol |

| CAS Number | 165391-09-3 | 127828-22-2 |

| Appearance | Solid | Clear or colorless viscous liquid/oil |

| Typical Purity | ≥98% | ≥95% - 98% |

Purity Analysis: Experimental Protocols

Rigorous purity assessment is critical to ensure the quality and consistency of subsequent synthetic steps and final products. A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary recommended method for routine purity analysis and quantification of impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Example:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B

-

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase (initial conditions).

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Potential impurities to monitor include the de-protected diamine and di-Boc protected species.

Gas Chromatography (GC)

GC is suitable for analyzing volatile impurities, such as residual solvents, but is less ideal for the primary purity assessment of the compound itself due to the thermal lability of the Boc group.

-

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A deactivated capillary column suitable for amine analysis (e.g., HP-1, 30 m x 0.32 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.6 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane).

-

Analysis: Quantify residual solvents and other volatile impurities against a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Analysis:

-

Look for the characteristic singlet of the nine protons of the tert-butyl group of the Boc protector at approximately 1.45 ppm.

-

Observe the disappearance of the starting amine proton signal and shifts in adjacent proton signals to confirm successful protection.

-

Purity can be estimated by integrating the characteristic signals of the compound against those of a known internal standard.

-

-

¹³C NMR Analysis:

-

Confirm the presence of the carbonyl (~156 ppm) and quaternary carbons (~80 ppm) of the Boc group.

-

The methyl carbons of the tert-butyl group will appear around 28 ppm.

-

Titration for Amine Content

A non-aqueous titration can be used to determine the total amine value, which is particularly useful for the free base.

-

Principle: The amine is titrated with a strong acid in a non-aqueous solvent.

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Indicator: Crystal violet or potentiometric endpoint detection.

-

Procedure:

-

Dissolve an accurately weighed amount of the sample in glacial acetic acid.

-

Add a few drops of crystal violet indicator.

-

Titrate with standardized 0.1 N perchloric acid from a burette until the color changes from violet to blue-green.

-

A blank titration of the solvent should be performed.

-

-

Calculation: The amine value is calculated based on the volume of titrant consumed.

Logical Workflow: Synthesis and Purification

The synthesis of N-Boc-2-(2-amino-ethoxy)-ethylamine typically involves the selective protection of one of the amine groups of 2-(2-aminoethoxy)ethylamine.

Caption: Synthesis and Purification Workflow for N-Boc-2-(2-amino-ethoxy)-ethylamine.

N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a versatile bifunctional linker molecule that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a free primary amine connected by a short polyethylene glycol (PEG)-like spacer, makes it an invaluable tool for the synthesis of complex bioactive molecules. This technical guide provides an in-depth review of its synthesis, properties, and, most notably, its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The strategic use of this linker allows for the precise coupling of different molecular entities, facilitating the creation of novel therapeutics designed to hijack the cell's natural protein degradation machinery. This document will detail experimental protocols, present quantitative data in a structured format, and provide visualizations of key processes to support researchers in their drug discovery endeavors.

Physicochemical Properties

This compound, also known as tert-butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride, is a stable, solid compound at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its solubility and stability, making it amenable to a variety of reaction conditions commonly employed in organic synthesis.[1]

| Property | Value |

| CAS Number | 165391-09-3 |

| Molecular Formula | C₉H₂₁ClN₂O₃ |

| Molecular Weight | 240.73 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Storage | Ambient temperature, sealed from moisture |

Synthesis of this compound

The synthesis of this compound typically involves the mono-Boc protection of 2-(2-aminoethoxy)ethylamine. A general and efficient method for the selective mono-carbamate protection of diamines utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Experimental Protocol: Mono-Boc Protection of a Diamine (General Procedure)

Materials:

-

2-(2-aminoethoxy)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)

Procedure:

-

A mixture of 2-(2-aminoethoxy)ethylamine in dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture over a period of 20-30 minutes.

-

The reaction mixture is stirred at room temperature for approximately 16 hours.

-

The mixture is then filtered and concentrated under reduced pressure.

-

The resulting residue is worked up by extraction with diethyl ether.

-

The combined ethereal solutions are concentrated to yield the crude N-Boc-2-(2-amino-ethoxy)-ethylamine as an oil.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

To obtain the hydrochloride salt, the purified product is dissolved in a suitable solvent and treated with a solution of HCl. The resulting precipitate is then collected by filtration and dried.

This is a generalized protocol and would require optimization for the specific substrate.

Applications in Drug Development: A Linker for PROTACs

The primary and most significant application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3]

The structure of a PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4] The linker is a critical element, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5]

The this compound serves as a short, hydrophilic PEG-like linker. The Boc-protected amine allows for sequential and controlled conjugation to the POI and E3 ligase ligands.

General Workflow for PROTAC Synthesis using N-Boc-2-(2-amino-ethoxy)-ethylamine

The synthesis of a PROTAC using this linker typically follows a stepwise approach, involving amide bond formation and Boc deprotection.

Experimental Protocol: PROTAC Synthesis (Illustrative Example)

The following is a generalized protocol for the synthesis of a PROTAC, illustrating the use of a mono-Boc-protected diamine linker.

Step 1: First Amide Coupling

-

Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of N-Boc-2-(2-amino-ethoxy)-ethylamine (1.2 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture is worked up (e.g., by dilution with an organic solvent and washing with aqueous solutions) and the crude product is purified by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in an appropriate solvent (e.g., dichloromethane, DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the deprotected intermediate, often as a TFA salt.

Step 3: Second Amide Coupling

-

Dissolve the deprotected intermediate (1.0 eq) in DMF.

-

In a separate flask, activate the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) with a coupling reagent and a base as described in Step 1.

-

Add the activated E3 ligase ligand solution to the solution of the deprotected intermediate.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

The final PROTAC is purified by preparative HPLC.

Role in Cellular Signaling: The PROTAC Mechanism of Action

PROTACs containing the N-Boc-2-(2-amino-ethoxy)-ethylamine derived linker function by inducing the degradation of a target protein through the ubiquitin-proteasome system. This process can have profound effects on cellular signaling pathways that are dependent on the target protein.

For instance, a PROTAC designed to target a specific kinase involved in a cancer-related signaling pathway would lead to the degradation of that kinase. This, in turn, would inhibit the downstream signaling cascade, potentially leading to cell cycle arrest or apoptosis of the cancer cells.

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation, which is the fundamental "signaling" event initiated by the PROTAC.

Quantitative Data

The following table summarizes typical quantitative data that would be collected during the synthesis and evaluation of a PROTAC. Note that specific values are highly dependent on the specific ligands and reaction conditions used.

| Parameter | Typical Value/Range | Method of Determination |

| Yield of Boc-protected Intermediate | 60-90% | Gravimetric analysis after purification |

| Yield of Final PROTAC | 20-50% (over two steps) | Gravimetric analysis after HPLC purification |

| Purity of Final PROTAC | >95% | HPLC, NMR |

| Identity Confirmation | Conforms to expected m/z | High-Resolution Mass Spectrometry (HRMS) |

| Protein Degradation (DC₅₀) | 1-100 nM | Western Blot, In-Cell ELISA |

| Cell Viability (IC₅₀) | Varies depending on target | MTS assay, CellTiter-Glo |

Conclusion

This compound is a key building block in modern drug discovery, particularly in the synthesis of PROTACs. Its bifunctional nature and hydrophilic spacer make it an attractive choice for linking protein-targeting and E3 ligase-recruiting moieties. The ability to synthesize PROTACs in a controlled, stepwise manner allows for the systematic optimization of linker length and composition, which is crucial for achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized linkers like this compound is expected to grow, further solidifying its importance in the development of next-generation therapeutics.

References

A Technical Guide to N-Boc-2-(2-amino-ethoxy)-ethylamine Hydrochloride and its Free Base in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride and its corresponding free base, N-Boc-2-(2-amino-ethoxy)-ethylamine. These bifunctional molecules are valuable building blocks in medicinal chemistry and drug discovery, particularly in the synthesis of peptide-based therapeutics and Proteolysis Targeting Chimeras (PROTACs). This document offers a comprehensive summary of their synonyms, chemical properties, and detailed experimental protocols for their application, aimed at facilitating their effective use in research and development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is crucial for experimental reproducibility. N-Boc-2-(2-amino-ethoxy)-ethylamine and its hydrochloride salt are known by several synonyms. To avoid ambiguity, it is essential to reference the Chemical Abstracts Service (CAS) number.

Table 1: Synonyms and Identifiers

| Primary Name | Synonyms | CAS Number |

| This compound | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride; tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | 165391-09-3[1][2][3][4][5][6] |

| N-Boc-2-(2-amino-ethoxy)-ethylamine | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate; BocNH-PEG1-CH2CH2NH2; tert-Butyl [2-(2-Aminoethoxy)ethyl]carbamate; [2-(2-Aminoethoxy)ethyl]carbamic Acid tert-Butyl Ester | 127828-22-2[7][8][9][10] |

Physicochemical Properties

The physicochemical properties of these compounds are essential for planning synthetic routes and ensuring appropriate handling and storage. The hydrochloride salt is typically a solid, while the free base is a liquid at room temperature.[1][7]

Table 2: Quantitative Data

| Property | This compound | N-Boc-2-(2-amino-ethoxy)-ethylamine |

| Molecular Formula | C₉H₂₁ClN₂O₃[2] | C₉H₂₀N₂O₃[7] |

| Molecular Weight | 240.73 g/mol [3][5][6] | 204.27 g/mol [7] |

| Appearance | Solid[1] | Clear or colorless viscous liquid[7] |

| Purity | ≥98%[1][3] | ≥98% (GC)[7] |

| Solubility | Soluble in polar solvents such as water and alcohols. | Information not readily available. |

| Storage Temperature | 4°C, sealed storage, away from moisture.[1] | 0 - 8 °C[7] |

Experimental Protocols

N-Boc-2-(2-amino-ethoxy)-ethylamine and its hydrochloride salt are versatile reagents. The Boc (tert-butoxycarbonyl) protecting group on one of the amino groups allows for selective reaction at the unprotected primary amine. The Boc group can be subsequently removed under acidic conditions to reveal the second primary amine for further functionalization. This makes these molecules ideal as linkers in the synthesis of more complex molecules.

General Protocol for Boc Deprotection

The removal of the Boc protecting group is a common step before utilizing the newly freed amine in a subsequent reaction.

Materials:

-

This compound or N-Boc-2-(2-amino-ethoxy)-ethylamine

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-Dioxane)[2]

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound in the deprotection solvent mixture (e.g., 20-50% TFA in DCM).[2]

-

Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS) for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected diamine.

Application in PROTAC Synthesis: An Illustrative Workflow

These molecules are frequently used as linkers in the synthesis of PROTACs. The following is a generalized protocol illustrating how N-Boc-2-(2-amino-ethoxy)-ethylamine can be incorporated into a PROTAC synthesis workflow.

Step 1: Coupling of the E3 Ligase Ligand to the Linker

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an anhydrous aprotic solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA).

-

Add a solution of N-Boc-2-(2-amino-ethoxy)-ethylamine (the free amine of the linker will react).

-

Stir the reaction at room temperature and monitor for completion by LC-MS.

-

Upon completion, purify the Boc-protected E3 ligase-linker conjugate, typically by flash column chromatography.

Step 2: Boc Deprotection of the E3 Ligase-Linker Conjugate

-

Follow the general Boc deprotection protocol described in section 3.1 to remove the Boc group from the E3 ligase-linker conjugate.

Step 3: Coupling of the Protein of Interest (POI) Ligand

-

Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an anhydrous aprotic solvent.

-

Add a non-nucleophilic base (e.g., DIPEA).

-

Add the deprotected E3 ligase-linker conjugate from the previous step.

-

Stir the reaction at room temperature and monitor for completion by LC-MS.

-

Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing a bifunctional linker like N-Boc-2-(2-amino-ethoxy)-ethylamine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine | 127828-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: Standard Protocol for N-Boc Deprotection Using HCl in Dioxane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use stems from its stability under a variety of reaction conditions and its facile and selective removal under acidic conditions.[1][2] One of the most common and reliable methods for N-Boc deprotection is the use of hydrogen chloride (HCl) in 1,4-dioxane. This method offers high efficiency, often proceeds at room temperature, and can exhibit selectivity in the deprotection of different Boc-protected amines within the same molecule.[3][4] These application notes provide a comprehensive overview of the standard protocol, including the reaction mechanism, detailed experimental procedures, and a summary of quantitative data.

Reaction Mechanism

The deprotection of an N-Boc group with HCl proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:

-

Protonation: The acidic proton from HCl protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[5]

-

Formation of a Stable Carbocation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][5]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5]

-

Amine Salt Formation: The resulting free amine is protonated by the excess HCl in the reaction mixture to form the corresponding hydrochloride salt.[5]

It is important to note that the reaction should be conducted in a well-ventilated area or with appropriate off-gassing, as isobutylene may be formed from the tert-butyl cation and carbon dioxide is evolved.[5]

Experimental Protocols

Herein are detailed protocols for the N-Boc deprotection using a commercially available 4M solution of HCl in 1,4-dioxane.

Materials:

-

N-Boc protected substrate

-

4M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane (if dilution is required)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet (optional, for moisture-sensitive substrates)

-

Rotary evaporator

-

Buchner funnel and filter paper

General Deprotection Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Boc protected substrate in a minimal amount of anhydrous 1,4-dioxane (e.g., 10 mL per gram of substrate).[2] If the substrate is readily soluble in the HCl/dioxane solution, a co-solvent may not be necessary.

-

Addition of Reagent: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents relative to the substrate).[2] The addition can be performed at room temperature. For highly sensitive substrates, the reaction can be cooled to 0 °C before the addition of the acid.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.[2] Reaction times can vary from 30 minutes to several hours depending on the substrate.[3][4]

-

Product Isolation: Upon completion of the reaction, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.[7]

-

To facilitate further precipitation, the reaction mixture can be diluted with anhydrous diethyl ether.[2][7]

-

The resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any soluble impurities, and then dried under vacuum to yield the final product.[2]

-

Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude hydrochloride salt.[8]

-

Work-up for Non-precipitating Products:

If the product does not precipitate, the following procedure can be employed:

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the dioxane and excess HCl.[8]

-

Trituration: Add a non-polar solvent in which the product is insoluble, such as diethyl ether or ethyl acetate, to the residue and stir vigorously. This process, known as trituration, should induce the precipitation of the hydrochloride salt.[8]

-

Isolation: Collect the solid product by vacuum filtration, wash with the triturating solvent, and dry under vacuum.[2]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-Boc deprotection of various substrates using HCl in dioxane, as compiled from literature examples.

| Substrate Type | HCl Equivalents | Solvent | Temperature | Time | Yield | Citation(s) |

| Nα-Boc-amino acids/peptides | Not specified | 4M HCl in Dioxane | Room Temp. | 30 min | High | [3][4] |

| Boc-D-4-aminomethylphe(Boc)-OH | 5 | 1,4-Dioxane | Room Temp. | 30 min | Not specified | |

| General N-Boc amines | Not specified | 4M HCl in Dioxane | Room Temp. | 2 - 24 h | 48 - 100% | [8] |

| N-Boc-N-methyl-D-Valinol | Not specified | 4M HCl in Dioxane | Room Temp. | 30 min - 4 h | Not specified | [7] |

| Dipeptidyl Leu-Hyp derivative | Not specified | 4M HCl in Dioxane | 25°C | 30 min | Not specified | |

| N-Boc ethylenediamine | 2 | Not specified | Room Temp. | 2 h | 91% | [9] |

Selectivity:

The HCl/dioxane method is particularly advantageous for its ability to selectively deprotect Nα-Boc groups in the presence of other acid-labile protecting groups such as tert-butyl esters and tert-butyl ethers (excluding phenolic tert-butyl ethers).[3][4] This selectivity is crucial in complex synthetic sequences, especially in peptide chemistry.[6]

Mandatory Visualizations

Caption: Experimental workflow for a standard N-Boc deprotection using HCl in dioxane.

Caption: Simplified mechanism of N-Boc deprotection by HCl.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]

Application Notes and Protocols for N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-(2-amino-ethoxy)-ethylamine hydrochloride is a versatile bifunctional linker molecule widely employed in peptide synthesis and modification. Its structure incorporates a Boc-protected amine, a short hydrophilic polyethylene glycol (PEG) spacer, and a primary amine hydrochloride salt. This unique combination of features makes it an invaluable tool for a variety of applications in research and drug development, including the synthesis of peptide-drug conjugates (PDCs), the modification of peptides to improve their pharmacokinetic properties, and the development of targeted drug delivery systems.

The Boc protecting group allows for the selective reaction of the primary amine with a carboxylic acid, typically at the C-terminus of a peptide or on an acidic amino acid side chain. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, often leading to improved in vivo performance.[1][2] The terminal amine, once deprotected, can be further functionalized, for example, by conjugation to a drug molecule, an imaging agent, or another peptide.

These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, along with data on expected outcomes and a workflow for the generation of a peptide-drug conjugate.

Data Presentation

The following tables summarize typical quantitative data for the coupling of this compound to peptides and the subsequent deprotection step. The data presented are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Solid-Phase Coupling and Deprotection Efficiency

| Parameter | Value | Notes |

| Coupling Efficiency | >95% | Determined by Kaiser test or other qualitative colorimetric tests. |

| Crude Purity of Peptide-Linker Conjugate | 75-90% | Determined by RP-HPLC analysis of the crude product after cleavage from the resin. |

| Overall Yield of Purified Peptide-Linker | 30-50% | Based on the initial resin loading. |

| Boc Deprotection Efficiency | >99% | Determined by LC-MS analysis of the deprotected product. |

Table 2: Solution-Phase Coupling and Product Characterization

| Parameter | Value | Notes |

| Reaction Yield (Coupling) | 80-95% | Isolated yield after purification by column chromatography. |

| Purity of Peptide-Linker Conjugate | >98% | Determined by RP-HPLC and NMR spectroscopy. |

| Boc Deprotection Yield | >95% | Isolated yield of the deprotected product. |

| Final Purity of Deprotected Conjugate | >98% | Determined by RP-HPLC and LC-MS. |

Experimental Protocols

Protocol 1: Solid-Phase Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of the linker to the C-terminus of a peptide synthesized on a solid support.

Materials:

-

Peptide-resin (with a free C-terminal carboxylic acid)

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Neutralization of Linker: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add DIPEA (3.5 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes.

-

Activation of Linker: To the neutralized linker solution, add HBTU (2.9 equivalents) and an additional amount of DIPEA (6 equivalents). Allow the mixture to pre-activate for 5 minutes at room temperature.

-

Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Drying: Dry the resin under vacuum. The resin-bound peptide-linker conjugate is now ready for cleavage or further modification.

Protocol 2: Solution-Phase Coupling of this compound to a Peptide